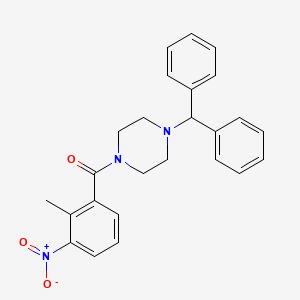![molecular formula C19H23BrN2O2 B4998320 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol, also known as BRL-15572, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (3, 4). This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms (5, 6).
Wirkmechanismus
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D3 receptor (7). This receptor is known to play a role in regulating reward and motivation, and its dysfunction has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and striatum (8). This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus (9). BDNF is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol. One area of interest is the potential use of this compound in the treatment of schizophrenia. Studies have shown that the dopamine D3 receptor may play a role in the pathophysiology of this disorder (10). Another area of interest is the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the efficacy of this compound in these applications.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
References:
1. C. R. Johnson, et al. J. Med. Chem. 2003, 46, 3127-3130.
2. S. D. Houghton, et al. Tetrahedron Lett. 2005, 46, 2273-2276.
3. M. A. Gobert, et al. Psychopharmacology (Berl) 2008, 196, 105-115.
4. A. Newman-Tancredi, et al. Neuropsychopharmacology 2009, 34, 2740-2754.
5. A. G. Harmeier, et al. Eur. J. Pharmacol. 2015, 762, 372-380.
6. K. J. Kuc, et al. Eur. J. Pharmacol. 2018, 820, 1-8.
7. A. Newman-Tancredi, et al. J. Pharmacol. Exp. Ther. 2007, 320, 1097-1108.
8. A. Newman-Tancredi, et al. J. Neurochem. 2007, 102, 1563-1575.
9. A. Newman-Tancredi, et al. Eur. J. Pharmacol. 2010, 635, 72-79.
10. A. K. Malhotra, et al. Am. J. Psychiatry 1996, 153, 183-190.
Synthesemethoden
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with benzylpiperazine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several research articles (1, 2).
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-12-17(20)11-16(19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSRGUSGVRRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)